molecular formula C18H24F2N2O2 B6673681 N-cyclopropyl-2-[1-[2-(3,4-difluorophenyl)ethyl]piperidin-4-yl]-2-hydroxyacetamide

N-cyclopropyl-2-[1-[2-(3,4-difluorophenyl)ethyl]piperidin-4-yl]-2-hydroxyacetamide

Cat. No.: B6673681
M. Wt: 338.4 g/mol
InChI Key: UOBFTBMQHABTMV-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[1-[2-(3,4-difluorophenyl)ethyl]piperidin-4-yl]-2-hydroxyacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, a piperidine ring, and a difluorophenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-cyclopropyl-2-[1-[2-(3,4-difluorophenyl)ethyl]piperidin-4-yl]-2-hydroxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F2N2O2/c19-15-4-1-12(11-16(15)20)5-8-22-9-6-13(7-10-22)17(23)18(24)21-14-2-3-14/h1,4,11,13-14,17,23H,2-3,5-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBFTBMQHABTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(C2CCN(CC2)CCC3=CC(=C(C=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[1-[2-(3,4-difluorophenyl)ethyl]piperidin-4-yl]-2-hydroxyacetamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the difluorophenyl group, and the attachment of the cyclopropyl group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-[1-[2-(3,4-difluorophenyl)ethyl]piperidin-4-yl]-2-hydroxyacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

N-cyclopropyl-2-[1-[2-(3,4-difluorophenyl)ethyl]piperidin-4-yl]-2-hydroxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[1-[2-(3,4-difluorophenyl)ethyl]piperidin-4-yl]-2-hydroxyacetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-[1-[2-(3,4-difluorophenyl)ethyl]piperidin-4-yl]-2-hydroxyacetamide: Unique due to its specific combination of functional groups.

    Other Piperidine Derivatives: Compounds with similar piperidine rings but different substituents.

    Difluorophenyl Compounds: Molecules containing the difluorophenyl group but lacking the piperidine ring.

Uniqueness

This compound is unique due to its specific combination of a cyclopropyl group, a piperidine ring, and a difluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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